

Application Notes: The Use of Einecs 305-663-2 for Cell Lysis

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Compound of Interest

Compound Name: *Einecs 305-663-2*

Cat. No.: *B15179371*

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Introduction

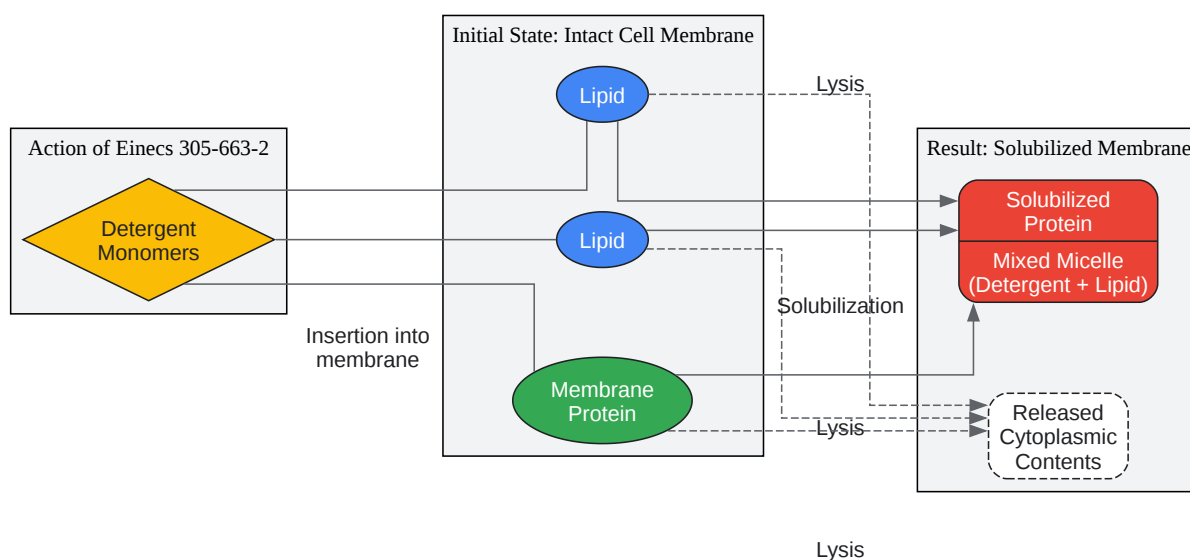
Einecs 305-663-2, widely known in the scientific community as Triton X-100, is a non-ionic surfactant extensively used for cell lysis in biochemical and drug development research.^{[1][2]} Its utility stems from its ability to gently disrupt biological membranes while preserving the native structure and function of most proteins.^{[3][4]} This property makes it an ideal reagent for extracting cytoplasmic and membrane-associated proteins for various downstream applications, including Western blotting, immunoprecipitation, and enzyme activity assays.^{[4][5]}

The molecular structure of **Einecs 305-663-2**, featuring a hydrophilic polyethylene oxide head and a hydrophobic hydrocarbon tail, allows it to integrate into the lipid bilayer of cell membranes.^[6] This disrupts membrane integrity, leading to cell lysis and the release of intracellular contents.^[6] As a mild, non-denaturing detergent, it is preferred for applications where maintaining protein-protein interactions or enzymatic activity is critical.^{[3][5]} However, it is less effective for lysing nuclear membranes to extract nuclear proteins, for which stronger detergents or buffers like RIPA may be required.^{[5][7]}

It is important for researchers, particularly those in Europe, to be aware that Triton X-100 has been identified as a Substance of Very High Concern (SVHC) due to its environmental impact, and its use is now restricted.^{[1][2]} Consequently, the biopharmaceutical industry is actively seeking and validating alternative detergents.^{[1][2]}

Mechanism of Action

The primary mechanism of **Einecs 305-663-2** in cell lysis involves the solubilization of the cell membrane's lipid bilayer. At concentrations below its critical micelle concentration (CMC), detergent monomers insert themselves into the lipid membrane.[3][6][8] As the concentration increases above the CMC (approximately 0.18 to 0.24 mM), the detergent molecules form micelles with phospholipids and membrane proteins, effectively dismantling the membrane structure and creating pores, which leads to cell lysis.[3][6][8] This process releases cytoplasmic and solubilized membrane proteins into the lysis buffer.[6]



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Mechanism of membrane solubilization by **Einecs 305-663-2**.

Data Presentation: Lysis Buffer Formulations

The composition of a lysis buffer using **Einecs 305-663-2** can be tailored for specific applications. A typical buffer includes a buffering agent to maintain pH, salts to control

osmolarity, and often chelating agents. It is crucial to add protease and phosphatase inhibitors immediately before use to prevent degradation of target proteins.

Table 1: Common Lysis Buffer Formulations

| Component | Formulation A (General Purpose) | Formulation B (Immunoprecipitation) | Formulation C (High Salt) |
|------------------|------------------------------------|---|------------------------------|
| Buffering Agent | 50 mM Tris-HCl, pH 7.4[9] | 50 mM HEPES, pH 7.4[10] | 50 mM Tris, pH 7.5[7] |
| Salt | 150 mM NaCl[9] | 150 mM NaCl[10] | 750 mM NaCl[7] |
| Einecs 305-663-2 | 1% (v/v)[9] | 1% (v/v)[10] | 1% (v/v)[7] |
| Chelating Agent | 5 mM EDTA[9] | 1 mM EGTA[10] | 5 mM EDTA[7] |
| Other Additives | N/A | 1.5 mM MgCl ₂ , 10% Glycerol[10] | N/A |
| Inhibitors | Add fresh before use | Add fresh before use | Add fresh before use |

Table 2: Recommended Concentrations of **Einecs 305-663-2**

| Application | Recommended Concentration | Purpose |
|-----------------------------------|---------------------------|---|
| Whole-Cell Lysis | 0.5% - 1.0% (v/v)[5] | Efficiently solubilizes plasma membranes for total protein extraction. |
| Cell Permeabilization | 0.1% - 0.5% (v/v)[11][12] | Creates pores in the membrane to allow entry of antibodies or dyes while keeping the cell largely intact. |
| Cytoplasmic Protein Extraction | ~0.1% (v/v) | Gently lyses the plasma membrane while leaving the nuclear envelope intact. |
| Positive Control for Cytotoxicity | 0.2% (w/v)[13] | Used to establish a baseline for 100% cell lysis in assays like LDH release. |

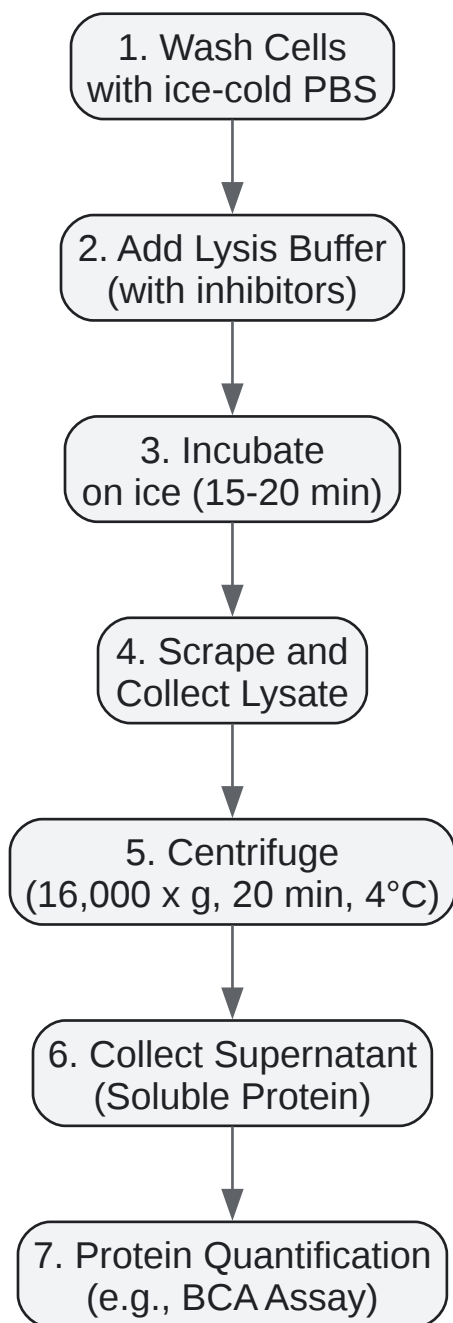
Experimental Protocols

Protocol 1: Lysis of Adherent Mammalian Cells

This protocol is suitable for extracting total protein from cells grown in culture dishes.

- Preparation: Culture cells in a 6-well plate or 10 cm dish until they reach the desired confluency (typically 80-90%).
- Wash: Aspirate the culture medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
- Lysis: Aspirate the PBS completely. Add an appropriate volume of ice-cold Lysis Buffer (e.g., Formulation A, supplemented with fresh protease/phosphatase inhibitors) to the dish (e.g., 100-150 μ L for a well in a 6-well plate).[10]
- Incubation: Place the dish on ice for 15-20 minutes, with occasional gentle rocking every 5 minutes to ensure complete coverage.[7][10]

- Collection: Using a cell scraper, scrape the adherent cells off the dish into the lysis buffer.
- Homogenization: Transfer the cell lysate to a pre-chilled microcentrifuge tube.[\[10\]](#) For increased efficiency, the lysate can be passed through a 23G needle several times.[\[7\]](#)
- Clarification: Centrifuge the lysate at ~14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[\[10\]](#)
- Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[\[10\]](#) Avoid disturbing the pellet.
- Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay). The lysate is now ready for downstream applications or storage at -80°C.



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Workflow for lysing adherent cells with **Einecs 305-663-2**.

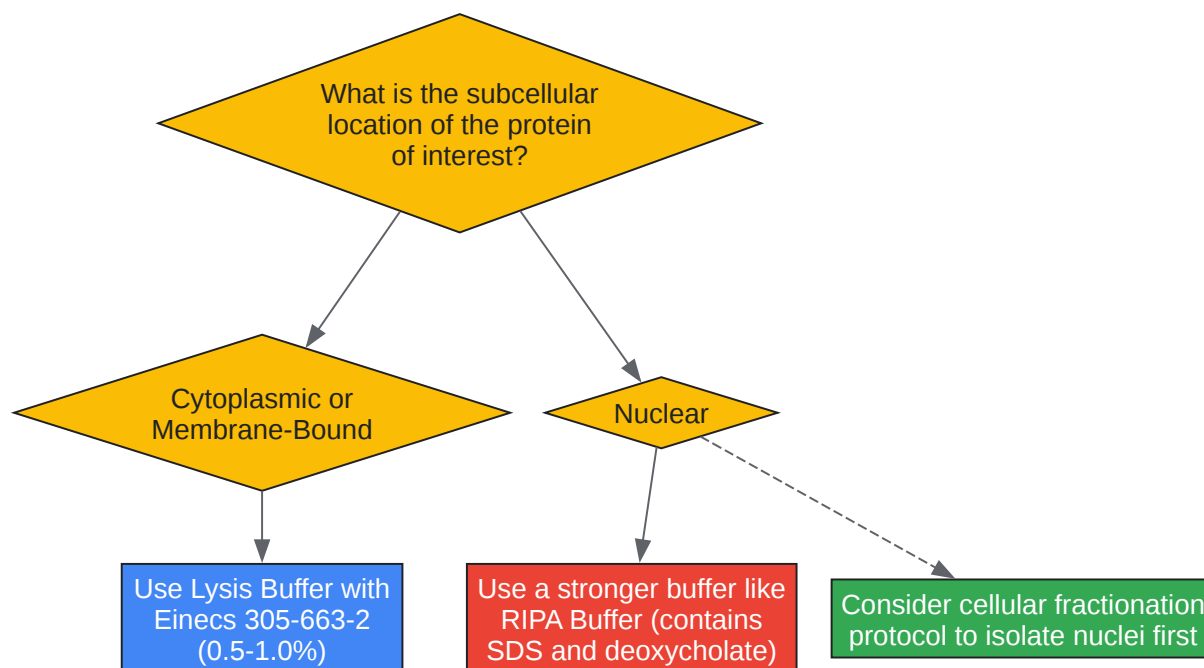
Protocol 2: Lysis of Mammalian Cells in Suspension

This protocol is adapted for cells grown in suspension culture.

- **Harvest Cells:** Transfer the cell suspension to a conical tube. Centrifuge at $\sim 2,000 \times g$ for 5-7 minutes at 4°C to pellet the cells.
- **Wash:** Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and centrifuge again as in step 1.
- **Lysis:** Discard the supernatant. Add an appropriate volume of ice-cold Lysis Buffer (supplemented with fresh inhibitors) to the cell pellet.
- **Incubation:** Resuspend the pellet by vortexing or pipetting. Incubate the tube on a rotator or with constant agitation for 30 minutes at 4°C .
- **Clarification:** Centrifuge the lysate at $\sim 16,000 \times g$ for 20 minutes at 4°C .
- **Supernatant Collection:** Carefully transfer the supernatant to a new pre-chilled tube.
- **Quantification:** Determine protein concentration. The lysate is ready for use or storage.

Logical Workflow: Buffer Selection

Choosing the correct lysis conditions is critical for successful protein extraction. **Einecs 305-663-2** is excellent for many applications but may not be suitable for all targets.



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Decision tree for selecting an appropriate lysis buffer.

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